molecular formula C21H19N5 B3293465 C-(1-Trityl-1H-tetrazol-5-YL)-methylamine CAS No. 885278-28-4

C-(1-Trityl-1H-tetrazol-5-YL)-methylamine

Cat. No.: B3293465
CAS No.: 885278-28-4
M. Wt: 341.4 g/mol
InChI Key: IUGOPUGMYSNRTE-UHFFFAOYSA-N
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Description

C-(1-Trityl-1H-tetrazol-5-YL)-methylamine is a chemical compound that features a tetrazole ring substituted with a trityl group and a methylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C-(1-Trityl-1H-tetrazol-5-YL)-methylamine typically involves the reaction of trityl chloride with 5-aminotetrazole in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate trityl-protected tetrazole, which is then treated with formaldehyde and ammonium chloride to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

C-(1-Trityl-1H-tetrazol-5-YL)-methylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, amine derivatives, and various substituted tetrazoles .

Scientific Research Applications

C-(1-Trityl-1H-tetrazol-5-YL)-methylamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of C-(1-Trityl-1H-tetrazol-5-YL)-methylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The tetrazole ring and trityl group play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • C-(1-Trityl-1H-tetrazol-5-YL)-phenylboronic acid
  • 2-Butyl-3-(1-trityl-1H-tetrazol-5-YL)biphenyl-4-YL)-1,3-diazaspiro[4,4]-non-ene-4-one

Uniqueness

C-(1-Trityl-1H-tetrazol-5-YL)-methylamine is unique due to its specific structural features, such as the combination of a tetrazole ring with a trityl group and a methylamine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

(1-trityltetrazol-5-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5/c22-16-20-23-24-25-26(20)21(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15H,16,22H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUGOPUGMYSNRTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C(=NN=N4)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00723000
Record name 1-[1-(Triphenylmethyl)-1H-tetrazol-5-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00723000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885278-28-4
Record name 1-(Triphenylmethyl)-1H-tetrazole-5-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885278-28-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[1-(Triphenylmethyl)-1H-tetrazol-5-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00723000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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